molecular formula C8H11N3 B12432810 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 937667-54-4

2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B12432810
CAS No.: 937667-54-4
M. Wt: 149.19 g/mol
InChI Key: QBZCQRIFUFMUJV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a unique structure that combines a hydrazine group with a cyclopenta[b]pyridine ring system. Its distinctive chemical properties make it a valuable subject for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

937667-54-4

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylhydrazine

InChI

InChI=1S/C8H11N3/c9-11-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3,9H2,(H,10,11)

InChI Key

QBZCQRIFUFMUJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)NN

Origin of Product

United States

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